An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: A Versatile Monomer for Advanced Material Applications
An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: A Versatile Monomer for Advanced Material Applications
Introduction
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a cycloaliphatic divinyl ether monomer that has garnered significant interest in the field of polymer science.[1] Its unique chemical structure, featuring a rigid cyclohexane core flanked by two reactive vinyl ether groups, imparts a desirable combination of properties to the polymers derived from it. This guide provides a comprehensive overview of the chemical and physical properties of 1,4-bis((vinyloxy)methyl)cyclohexane, its synthesis, polymerization behavior, and its applications, particularly in the realm of high-performance coatings, adhesives, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.
Core Chemical and Physical Properties
1,4-Bis((vinyloxy)methyl)cyclohexane is a colorless to light yellow liquid with a mild odor.[2] The presence of the cyclohexane ring provides thermal stability and mechanical strength, while the vinyl ether functionalities are highly susceptible to cationic polymerization, allowing for rapid curing and cross-linking.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 17351-75-6 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126 °C at 14 mmHg; 252.66 °C at 760 mmHg | [1][2] |
| Density | 0.919 - 0.95 g/mL at 20-25 °C | [1][3] |
| Refractive Index (n20/D) | 1.472 | [5] |
| Flash Point | 112.5 - 113 °C | [2][3] |
| Water Solubility | Insoluble (24.5 mg/L at 20 °C) | [3] |
| Melting Point | 6 °C | [6] |
Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane
The primary route for the synthesis of 1,4-bis((vinyloxy)methyl)cyclohexane is the vinylation of its precursor, 1,4-cyclohexanedimethanol.[3] The Williamson ether synthesis is a commonly employed method for this transformation.[7]
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Experimental Protocol: Williamson Ether Synthesis
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
1,4-Cyclohexanedimethanol (1.0 eq)
-
Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Vinyl bromide (solution in THF or as a gas) (excess)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Deprotonation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. 1,4-Cyclohexanedimethanol, dissolved in anhydrous THF, is then added dropwise to the stirred suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Vinylation: The reaction mixture is cooled to 0 °C, and a solution of vinyl bromide in THF is added dropwise. After the addition is complete, the mixture is stirred at room temperature for several hours or until TLC/GC-MS analysis indicates the completion of the reaction.
-
Workup: The reaction is cautiously quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 1,4-bis((vinyloxy)methyl)cyclohexane.
Cationic Polymerization
The vinyl ether groups of 1,4-bis((vinyloxy)methyl)cyclohexane are highly reactive towards cationic polymerization, which can be initiated by either thermal or photoinitiators.[1][3] This reactivity allows for rapid curing, making it an ideal monomer for applications such as UV-curable coatings and inks.[8]
Mechanism of Cationic Polymerization
Caption: Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Initiation Systems
Photoinitiators:
-
Iodonium Salts: Diaryliodonium salts (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) are commonly used photoinitiators that generate a strong Brønsted acid upon UV irradiation, which then initiates the polymerization.
Thermal Initiators:
-
Sulfonium Salts: Alkylsulfonium salts can thermally decompose to generate an acid that initiates polymerization.[3]
-
Benzenesulfonic Acid Esters: These compounds can also be used as thermal cationic initiators.[3]
Experimental Protocol: UV-Cured Cationic Polymerization
Disclaimer: This is a representative protocol and should be adapted and optimized based on the specific application and equipment.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane
-
Photoinitiator (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate, 1-2 wt%)
-
Optional: Other monomers, oligomers, and additives (e.g., pigments, flow agents)
Procedure:
-
Formulation: In a light-protected container, dissolve the photoinitiator in 1,4-bis((vinyloxy)methyl)cyclohexane with gentle stirring until a homogeneous solution is obtained. If other components are used, they should be added and mixed at this stage.
-
Application: Apply a thin film of the formulation onto the desired substrate (e.g., metal, plastic, wood) using a suitable method such as spin coating, bar coating, or spray coating.
-
Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific wavelength and intensity. The curing time will depend on the formulation, film thickness, and UV source.
-
Characterization: The cured film can be characterized for properties such as hardness, adhesion, chemical resistance, and thermal stability.
Properties of Poly(1,4-Bis((vinyloxy)methyl)cyclohexane)
The polymers derived from 1,4-bis((vinyloxy)methyl)cyclohexane exhibit a range of desirable properties, making them suitable for demanding applications.
| Property | Description | Reference(s) |
| Mechanical Strength | The rigid cyclohexane core contributes to high hardness and scratch resistance in the cured polymer. | [7] |
| Thermal Stability | Polyesters based on the 1,4-cyclohexanedimethanol precursor show good thermal stability, with decomposition temperatures often exceeding 300 °C. This stability is expected to be retained in the poly(divinyl ether). | [3] |
| Chemical Resistance | The highly cross-linked network structure provides excellent resistance to solvents and other chemicals. | [7] |
| Adhesion | Formulations containing this monomer can exhibit excellent adhesion to a variety of substrates. | [7] |
| Low Volatility | As a reactive diluent, it reduces the viscosity of formulations while being incorporated into the polymer network, thus minimizing the release of volatile organic compounds (VOCs). | [3] |
Analytical Characterization
Standard analytical techniques are used to characterize both the monomer and the resulting polymers.
| Technique | Application |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the polymerization process by observing the disappearance of the vinyl ether C=C stretching band (around 1620 cm⁻¹) and =C-H stretching band (around 3120 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the monomer and the polymer. For the monomer, ¹³C NMR shows characteristic signals for the vinyloxy group and the methylene carbons attached to the ether oxygen. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the monomer and identify any byproducts from the synthesis. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the cured polymer by measuring its weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions of the polymer. |
Applications
The unique properties of 1,4-bis((vinyloxy)methyl)cyclohexane make it a valuable component in a variety of applications:
-
UV-Curable Coatings: Its rapid curing and the excellent properties of the resulting films make it ideal for protective and decorative coatings on wood, metal, and plastics.[8][9]
-
Adhesives and Sealants: It is used to formulate high-strength adhesives and sealants with good chemical and thermal resistance.[10]
-
Inks: As a reactive diluent, it is used in UV-curable inks for various printing applications.[8]
-
Advanced Materials: Research has explored its use in creating vitrimers with elastomeric properties and in polymers for membrane transport applications.[3]
Safety and Handling
1,4-Bis((vinyloxy)methyl)cyclohexane is classified as a skin irritant and may cause an allergic skin reaction.[10] It is also considered toxic to aquatic life with long-lasting effects.[10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Environmental Protection: Avoid release into the environment.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.
A safety data sheet (SDS) should always be consulted for complete safety and handling information.
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane is a highly versatile and reactive monomer with a unique combination of properties that make it well-suited for a range of advanced material applications. Its ability to undergo rapid cationic polymerization to form highly cross-linked networks with excellent mechanical, thermal, and chemical resistance has established it as a valuable component in the formulation of high-performance coatings, adhesives, and inks. As research continues to explore its potential in novel materials, the importance of this cycloaliphatic divinyl ether in the field of polymer science is expected to grow.
References
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Chemgreen Chemical (n.d.). Cyclohexane-1,4-dimethanol divinyl ether. Retrieved from [Link]
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MySkinRecipes (n.d.). 1,4-Cyclohexanedimethanol divinyl ether. Retrieved from [Link]
- Lee, B. H., Choi, J. H., & Kim, H. J. (2006).
- RIFM (2024). RIFM fragrance ingredient safety assessment, 1,4-bis(ethoxymethyl)cyclohexane, CAS Registry Number 54889-63-3. Food and Chemical Toxicology, 192, 114884.
- Samyn, P., Bosmans, J., & Cosemans, P. (2022). Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion.
- U.S. Patent No. US20070092644A1. (2007).
- Zhang, Y., et al. (2014). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates.
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Hexion. (n.d.). UV-Resistant Epoxy Systems. Retrieved from [Link]
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Sciedco (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11-. Retrieved from [Link]
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PubChem (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]
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Master Organic Chemistry (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Taylor & Francis (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]
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PubChem (n.d.). 1,4-Bis(isocyanatomethyl)cyclohexane. Retrieved from [Link]
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